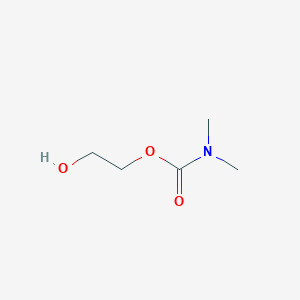

2-Hydroxyethyl dimethylcarbamate

Description

Contextualization within Carbamate (B1207046) Chemical Research

Carbamates are a class of organic compounds derived from the unstable carbamic acid (NH₂COOH). nih.gov The core structure features a carbonyl group bonded to both an oxygen and a nitrogen atom, forming a functional group that is essentially an ester of carbamic acid. This structure is a key motif in numerous fields of chemical science. Carbamate compounds are widely utilized as starting materials and intermediates in the chemical and paint industries, particularly in the production of polyurethanes. nih.gov In organic synthesis, they serve a crucial role as protecting groups for amines. nih.govacs.org

The versatility of the carbamate group allows for modulation of biological and pharmacokinetic properties by varying the substituents at the amino and carboxyl termini. nih.gov This has led to their extensive investigation and use in medicinal chemistry and agriculture. nih.govacs.org In medicine, the carbamate functional group is present in many drugs and prodrugs for treating a range of diseases. nih.gov It can play a role in the interaction between a drug and its target or improve the biological activity of parent molecules. nih.gov For instance, carbamates are used in prodrug design to protect hydroxyl or amine functionalities, delaying metabolic processes and enhancing stability. nih.gov In agriculture, carbamates were developed as pesticides, including insecticides, fungicides, and herbicides, beginning with the registration of carbaryl (B1668338) in 1959. nih.gov The broad utility of carbamates stems from their unique chemical stability and their ability to engage in hydrogen bonding, which makes them a significant subject of ongoing research. acs.org

Significance of Hydroxy-functionalized Carbamate Structures in Academic Inquiry

The introduction of a hydroxyl (-OH) group to a carbamate structure, creating a hydroxy-functionalized carbamate like 2-Hydroxyethyl dimethylcarbamate (B8479999), adds a layer of complexity and utility that is of significant interest in academic research. The hydroxyl group is a versatile functional handle that can be used for further chemical modifications, allowing these molecules to serve as building blocks for more complex structures. mdpi.com For example, highly branched, functionalized polymers with potential applications as drug delivery systems have been synthesized using hydroxy-functionalized monomers. researchgate.net

The presence of the hydroxyl group also influences the molecule's physical properties, such as solubility and polarity. This functionalization can be critical in applications like the development of materials designed for specific environmental or biological interactions. For instance, dendrons functionalized with hydroxyl groups at their core have been grafted onto silica (B1680970) for applications such as CO2 capture, where the terminal groups are modified to generate carbamates. mdpi.com The study of hydroxy-functionalized carbamates, therefore, provides insights into how the interplay between the carbamate and hydroxyl functionalities can be exploited for the creation of novel materials and molecules with tailored properties.

Physicochemical Properties of 2-Hydroxyethyl Dimethylcarbamate and Related Compounds

The following table summarizes key identifiers and computed properties for this compound and structurally related compounds mentioned in the literature.

| Property | This compound | 2-Hydroxyethyl carbamate nih.gov | Ethyl dimethylcarbamate nih.gov | tert-Butyl (2-hydroxyethyl)(methyl)carbamate sigmaaldrich.com |

| IUPAC Name | 2-hydroxyethyl N,N-dimethylcarbamate | 2-hydroxyethyl carbamate | ethyl N,N-dimethylcarbamate | tert-butyl 2-hydroxyethyl(methyl)carbamate |

| Molecular Formula | C₅H₁₁NO₃ | C₃H₇NO₃ | C₅H₁₁NO₂ | C₈H₁₇NO₃ |

| Molecular Weight | 133.15 g/mol | 105.09 g/mol | 117.15 g/mol | 175.22 g/mol |

| CAS Number | 34669-77-3 | 589-41-3 | 687-48-9 | 57561-39-4 |

| Canonical SMILES | CN(C)C(=O)OCCO | C(COC(=O)N)O | CCOC(=O)N(C)C | CC(C)(C)OC(=O)N(C)CCO |

| InChIKey | PFFDYCKBUDNAQW-UHFFFAOYSA-N | BTDQXGUEVVTAMD-UHFFFAOYSA-N | ZXXGAKFJGXEWNK-UHFFFAOYSA-N | RFDSJHHLGFFVHD-UHFFFAOYSA-N |

Note: Properties for this compound are based on its chemical structure, as extensive experimental data is not widely available in the cited literature.

Research Findings

Academic research into carbamates often explores their synthesis and reactivity. The synthesis of hydroxy-functionalized carbamates can be approached through several routes. One common method involves the reaction of an amino alcohol, such as 2-aminoethanol, with a suitable carbonylating agent like a chloroformate or diethyl carbonate. This reaction is typically performed in a solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) in the presence of a base to neutralize the acidic byproduct.

The reactivity of the carbamate group is characterized by amide resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. acs.org This resonance imparts a planar character and a rotational barrier to the C–N bond. The hydroxyl group in a molecule like this compound offers a site for further reactions, such as esterification or etherification, allowing it to be incorporated into larger molecular frameworks like polymers or dendrimers. researchgate.net For example, 2-hydroxyethyl carbamate has been used in reactions with ethylene (B1197577) carbonate to synthesize other valuable chemical intermediates. prepchem.com These studies highlight the dual reactivity of hydroxy-functionalized carbamates, making them versatile intermediates in organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2)5(8)9-4-3-7/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMLNVLDMRLNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574175 | |

| Record name | 2-Hydroxyethyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3694-86-8 | |

| Record name | 2-Hydroxyethyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Phosgene-Free Synthesis Routes

Phosgene-free routes are critical for the safe and environmentally benign production of carbamates. These methods utilize alternative carbonyl sources such as carbon dioxide, urea (B33335), and organic carbonates.

The direct utilization of carbon dioxide (CO2) as a C1 building block represents an attractive and sustainable method for synthesizing carbamates. nih.gov This approach aligns with green chemistry principles by valorizing an abundant greenhouse gas. One of the primary methods involves the one-pot reaction of an amine, an alcohol, and CO2. rsc.org

In the context of 2-Hydroxyethyl dimethylcarbamate (B8479999), this involves the reaction of 2-(dimethylamino)ethanol with CO2. This reaction can be performed under pressure and is often facilitated by a catalyst to improve reaction rates and yields. The process circumvents the need for toxic reagents like phosgene (B1210022) or costly metal catalysts. nih.gov Another strategy involves the reaction of amines and alkyl halides in the presence of a base and CO2, which has been successfully demonstrated in continuous flow systems, offering a faster and safer alternative to batch processes. nih.gov Research has shown that even without specific catalysts, varying process conditions such as CO2 flow rate can significantly influence conversion rates and minimize byproduct formation. nih.gov For instance, an increased CO2 flow can favor the formation of the desired carbamate (B1207046) over N-alkylated byproducts. nih.gov

The synthesis of 2-Hydroxyethyl dimethylcarbamate fundamentally involves the combination of a dimethylamine (B145610) moiety and a 2-hydroxyethyl group with a carbonyl source. A direct route is the reaction of 2-(dimethylamino)ethanol, which contains both the necessary amine and alcohol functionalities within the same molecule, with a carbonylating agent like CO2. rsc.orgsigmaaldrich.commerckmillipore.com

Alternative approaches involve the reaction of separate amine and alcohol components. For example, a three-component reaction between dimethylamine, ethylene (B1197577) oxide (as the precursor to the hydroxyethyl (B10761427) group), and carbon dioxide can yield the target molecule. Another pathway is the biocatalytic amination of alcohols, which uses enzymes like alcohol dehydrogenases and amine dehydrogenases to convert alcohols into amines. nih.gov While not a direct synthesis of the carbamate, this demonstrates an advanced, green method for producing key amine intermediates. nih.gov The synthesis of the precursor 2-(dimethylamino)ethanol itself can be achieved through various means, including the selective hydrogenolysis of tris(2-hydroxyethyl)amine over a metallic palladium catalyst. rsc.org

A well-established phosgene-free method for carbamate synthesis is the reaction of ureas or amines with organic carbonates. ionike.comprepchem.com This process, known as transesterification or transfunctionalization, offers high atom economy. ionike.com For the synthesis of this compound, this could involve the reaction of N,N-dimethylurea with ethylene carbonate.

Research has demonstrated this principle using various substrates. For example, reacting dicyclohexyl urea with dimethyl carbonate (DMC) in the presence of a catalyst yields methyl cyclohexyl carbamate. ionike.com Similarly, the reaction of amines with ethylene carbonate is a known route to hydroxyethyl-functionalized carbamates. prepchem.com The reaction is typically catalyzed and can proceed without any additional solvent. ionike.com The reactivity in these syntheses is influenced by the basicity of the reacting urea, with aliphatic ureas generally showing higher reactivity than aromatic ones. nih.gov

| Urea Derivative | Carbonate | Product | Yield (%) |

|---|---|---|---|

| Dicyclohexyl Urea | Dimethyl Carbonate | Methyl Cyclohexyl Carbamate | 92 |

| Di-n-butyl Urea | Dimethyl Carbonate | Methyl n-butyl Carbamate | 95 |

| Di-n-pentyl Urea | Dimethyl Carbonate | Methyl n-pentyl Carbamate | 93 |

| Diphenyl Urea | Diethyl Carbonate | Ethyl Phenyl Carbamate | 76 |

Catalytic Synthesis

Catalysis is paramount in developing efficient and selective pathways for carbamate formation, enabling reactions under milder conditions and directing them toward the desired products. Both homogeneous organometallic catalysts and heterogeneous solid catalysts have been extensively studied.

Organometallic complexes are effective catalysts for carbamate synthesis, often operating through mechanisms like migratory insertion. libretexts.org Various metal-based catalysts have been developed for phosgene-free routes. For instance, in the synthesis of N-phenylcarbamates from aniline, CO2, and metal alkoxides, compounds like titanium methoxide (B1231860) (Ti(OMe)4) and di-n-butyltin dimethoxide (nBu2Sn(OMe)2) have shown high efficacy, achieving excellent yields in very short reaction times. researchgate.net

Di-n-butyltin oxide (DBTO) has been successfully used as a catalyst for the synthesis of carbamates from substituted ureas and organic carbonates. nih.govepa.gov The proposed mechanism involves the DBTO acting as a nucleophile, attacking the carbonyl carbon of the carbonate to generate a catalytically active tin-alkoxy carbonato species. nih.gov Other organometallic systems, such as those based on rhodium and ruthenium, have also been employed, particularly in the context of oxidative carbonylation of amines or the reductive carbonylation of nitro compounds. nih.gov

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. mdpi.commdpi.com For carbamate synthesis, a range of solid catalysts have been developed.

Cerium(IV) oxide (CeO2) has proven to be a reusable and efficient heterogeneous catalyst for the one-pot synthesis of various carbamates from amines, CO2, and alcohols, achieving high yields and selectivities even without dehydrating agents. rsc.org The proposed mechanism for this reaction involves the formation of dimethyl carbonate (DMC) or its precursor as an intermediate, which then reacts with the amine. rsc.org Another effective heterogeneous system is lanthanum(III) oxide supported on silica (B1680970) (La2O3/SiO2), which catalyzes the reaction between ureas and organic carbonates with 100% atom economy. ionike.com Other metal oxides, such as ZnO, and various metal compounds supported on substrates like zirconia have also been investigated for carbamate synthesis. google.comresearchgate.net

| Catalyst | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| CeO2 | One-pot synthesis | Benzylamine, CO2, Methanol | 92% yield of methyl benzylcarbamate; catalyst is reusable. | rsc.org |

| La2O3/SiO2 | Transfunctionalization | Dicyclohexyl Urea, Dimethyl Carbonate | 92% yield; 100% atom economy. | ionike.com |

| ZnO | Transesterification | Urea, Methanol | Showed highest catalytic activity for DMC synthesis among tested catalysts. | researchgate.net |

| Basic Zinc Carbonate | Carbamoylation | Aniline, Dimethyl Carbonate | Efficient in a continuous-flow system with high conversion and selectivity. | core.ac.uk |

Biocatalytic Approaches to Carbamate Synthesis

Biocatalysis has emerged as a compelling and sustainable alternative for chemical synthesis, offering reactions in aqueous media under mild conditions. nih.govmdpi.com The synthesis of carbamates, including structures analogous to this compound, can be achieved using enzymes, particularly those with promiscuous aminolysis or acyltransferase activity. nih.gov

Lipases and esterases are the most prominent enzyme classes used for biocatalytic carbamate synthesis. mdpi.comnih.gov These enzymes, which naturally catalyze the hydrolysis and formation of ester bonds, can be repurposed for carbamate synthesis. nih.gov For instance, the esterase from Pyrobaculum calidifontis (PestE) has been successfully employed for the synthesis of various carbamates from aliphatic, aromatic, and secondary amines using carbonates like dimethyl carbonate as the acyl donor. nih.gov This process is highly efficient, achieving yields of up to 99% in aqueous environments. nih.gov The use of lipases is not restricted to aqueous solutions; they can also function effectively in non-aqueous organic solvents and ionic liquids. mdpi.com

The general mechanism for lipase-catalyzed synthesis involves the formation of an enzyme-activated monomer, which then reacts with the nucleophile (in this case, an amine or alcohol). mdpi.com For a compound like this compound, a biocatalytic approach could theoretically involve the reaction of 2-(dimethylamino)ethanol with a suitable carbonate donor, catalyzed by a lipase (B570770) or esterase. The enantioselective nature of many enzymes also allows for the production of chiral carbamates, which is a significant advantage in pharmaceutical applications. nih.gov

Table 1: Key Enzymes and Findings in Biocatalytic Carbamate Synthesis

| Enzyme | Substrates | Key Findings | Reference |

| Esterase (from Pyrobaculum calidifontis) | Various amines and carbonates (e.g., dimethyl carbonate) | Efficient synthesis of carbamates in water with yields up to 99%. nih.gov | nih.gov |

| Lipase B (from Candida antarctica) | Cyclic alcohols, piperidine (B6355638) derivatives | Used in the chemo-enzymatic synthesis of various chiral building blocks for alkaloids. nih.gov | nih.gov |

| Lipase (from Candida rugosa) | Secondary amines | Employed in dynamic kinetic resolution to produce chiral carbamates with high enantiomeric excess. nih.gov | nih.gov |

| Lipase (from Thermomyces lanuginosus) | Epoxides and amines | Catalyzes the ring-opening of epoxides to form β-amino alcohols, precursors for some carbamates, in a continuous-flow system. mdpi.com | mdpi.com |

Transcarbamoylation Reactions

Transcarbamoylation, also known as transurethanization, is a crucial reaction for the synthesis and modification of carbamates. organic-chemistry.orgacs.org This process involves the transfer of a carbamoyl (B1232498) group from a carbamate molecule to an alcohol, effectively exchanging the alcohol moiety. organic-chemistry.orgepa.gov For the synthesis of this compound, a potential pathway would be the reaction of a suitable carbamate, such as phenyl dimethylcarbamate, with ethylene glycol.

This method is advantageous as it often proceeds under milder conditions than those required for synthesis from isocyanates and can tolerate a wide range of functional groups. organic-chemistry.orgepa.gov

Mechanistic Studies of Carbamoyl Exchange

The mechanism of transcarbamoylation can proceed through different pathways, primarily categorized as associative or dissociative.

Associative Mechanism: This pathway involves the direct nucleophilic attack of an alcohol on the carbonyl carbon of the carbamate. researchgate.net When catalyzed, the catalyst (e.g., a tin compound) activates the carbamate group, making it more susceptible to nucleophilic attack. A tetrahedral intermediate is formed, which then collapses to release the new carbamate and the original alcohol. researchgate.net Another associative route can occur via a free hydroxyl group attacking the urethane (B1682113), which is common in polyhydroxyurethanes. researchgate.net

Dissociative Mechanism: In this mechanism, the carbamate first decomposes into its constituent isocyanate and alcohol. researchgate.net The generated isocyanate then reacts with the new alcohol to form the desired carbamate product. This pathway typically requires higher temperatures. researchgate.net

Studies on acetylcholinesterase have shown that the decarbamoylation step, which is essentially the hydrolysis of a carbamoyl-enzyme intermediate, is influenced by the size of the substituents on the nitrogen atom. nih.gov As the alkyl groups on the carbamoyl moiety increase in size, the rate of hydrolysis decreases significantly, suggesting that steric hindrance plays a critical role in the stability and reactivity of the carbamoyl intermediate. nih.gov This has implications for the reverse reaction, transcarbamoylation, where the steric profile of the incoming alcohol and the carbamate itself can influence reaction kinetics.

Catalyst Influence on Transcarbamoylation Processes

Catalysts are pivotal in transcarbamoylation reactions, enabling the process to occur at lower temperatures and with higher efficiency. organic-chemistry.orggoogle.com A variety of catalysts have been explored for this purpose.

Tin-Based Catalysts: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin maleate, are highly effective catalysts for transcarbamoylation. organic-chemistry.orgresearchgate.netgoogle.com They are widely used in the synthesis of polyurethanes. google.com A tin-catalyzed method using phenyl carbamate and various primary and secondary alcohols in toluene (B28343) at 90°C has been shown to produce carbamates in high yields (>90%). organic-chemistry.orgepa.gov This method demonstrates broad functional-group tolerance. organic-chemistry.org

Base Catalysts: Strong bases like potassium tert-butoxide (t-BuOK) can also catalyze transcarbamoylation. acs.org This has been demonstrated in the depolymerization of polyurethanes, where the urethane linkages are cleaved and reformed in the presence of an alcohol. acs.org

Other Metal Catalysts: Zirconium(IV) compounds have been shown to catalyze exchange processes between carbamates and amines to form ureas, a related transformation. organic-chemistry.org

Recent developments have also explored electrochemical and photoredox catalysis to facilitate related rearrangements like the Newman-Kwart rearrangement at ambient temperatures, which traditionally requires very high heat. acs.orgacs.org These modern techniques could potentially be applied to transcarbamoylation to make the process more energy-efficient.

Table 2: Influence of Catalysts on Transcarbamoylation

| Catalyst | Reactants | Conditions | Key Outcome | Reference |

| Dibutyltin maleate | Primary/Secondary Alcohols, Phenyl carbamate | Toluene, 90°C | High yields (>90%) for a broad range of substrates. organic-chemistry.org | organic-chemistry.orgepa.gov |

| Dibutyltin dilaurate (DBTDL) | Carbamates, Alcohols | Elevated temperatures | Standard catalyst for polyurethane synthesis and recycling via transcarbamoylation. researchgate.netgoogle.com | researchgate.netgoogle.com |

| Potassium tert-butoxide (t-BuOK) | Polyurethanes, Methanol/THF | 65°C | Effective for depolymerization of polyurethanes, indicating catalytic activity for carbamate exchange. acs.org | acs.org |

| Zirconium(IV) complexes | Dialkyl carbonates, Carbamates, Amines | Microwave irradiation | Catalyzes carbamate-urea exchange, a related carbamoyl transfer reaction. organic-chemistry.org | organic-chemistry.org |

Rearrangement Reactions in Carbamate Synthesis

Rearrangement reactions provide powerful, alternative routes to carbamates, often starting from different functional groups. While many such reactions exist, the Chapman and Newman-Kwart rearrangements are particularly relevant in the context of aryl carbamates and their thio-analogs.

Chapman Rearrangement: This is a thermal intramolecular reaction involving the 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom in an aryl N-arylbenzimidate, yielding an N,N-diarylbenzamide. organicreactions.org While this reaction directly produces amides, the imidate starting materials are structurally related to carbamates, and the principles of intramolecular aryl migration are relevant to the broader field of carbamate chemistry. The reaction is understood to be an intramolecular process. organicreactions.org

Newman-Kwart Rearrangement: This reaction is the thermal intramolecular rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the formation of the more thermodynamically stable C=O bond from a C=S bond. organic-chemistry.orgjk-sci.com This rearrangement is a key step in the synthesis of thiophenols from phenols. wikipedia.orgjk-sci.com The mechanism is believed to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state. wikipedia.orgjk-sci.com The reaction typically requires high temperatures (200-300 °C), although newer methods using palladium or photoredox catalysis can lower this requirement significantly. acs.orgwikipedia.org While this reaction produces thiocarbamates, its principles are closely related to carbamate synthesis.

Other rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, are also classical methods for synthesizing carbamates, typically proceeding through an isocyanate intermediate that is then trapped by an alcohol. organic-chemistry.orgnih.govorganic-chemistry.org For example, the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then react with an alcohol like ethylene glycol to form the corresponding carbamate. nih.gov

Table 3: Comparison of Relevant Rearrangement Reactions

| Rearrangement | Starting Material | Product | Key Feature | Reference |

| Chapman | Aryl N-arylbenzimidate | N,N-Diarylbenzamide | Intramolecular 1,3-aryl shift from O to N. organicreactions.org | organicreactions.org |

| Newman-Kwart | O-Aryl thiocarbamate | S-Aryl thiocarbamate | Intramolecular aryl shift from O to S, driven by C=O bond formation. wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.orgjk-sci.com |

| Curtius | Acyl azide | Carbamate (after trapping with alcohol) | Forms an isocyanate intermediate. nih.gov | organic-chemistry.orgnih.gov |

| Hofmann | Primary amide | Carbamate (in presence of alcohol) | Also proceeds via an isocyanate intermediate. nih.gov | nih.gov |

| Lossen | Hydroxamic acid | Carbamate (after trapping with alcohol) | Another route to an isocyanate intermediate, considered a "green" alternative. organic-chemistry.org | organic-chemistry.org |

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. Both ¹H and ¹³C NMR provide distinct signals for the different nuclei in 2-Hydroxyethyl dimethylcarbamate (B8479999), allowing for the quantitative tracking of reactants, intermediates, and products over time.

In the ¹H NMR spectrum, the protons of the ethyl group and the methyl groups on the nitrogen atom give rise to characteristic signals. The chemical shifts of these protons are sensitive to their local electronic environment, which changes as the reaction proceeds. For instance, in studies of related N,N-disubstituted acetamides, restricted rotation around the amide bond can lead to non-equivalence of the two hydroxyethyl (B10761427) groups at room temperature, resulting in a doubling of the signals for the CH₂N and CH₂O protons in both ¹H and ¹³C NMR spectra. st-andrews.ac.uk Variable temperature NMR studies can be employed to determine the energy barrier for this rotation. st-andrews.ac.uk

Similarly, ¹³C NMR spectroscopy offers a wider chemical shift range and provides detailed information about the carbon skeleton of the molecule. The carbonyl carbon of the carbamate (B1207046) group is particularly sensitive to changes in the molecular structure. Predicted ¹³C NMR data for similar compounds can serve as a reference for signal assignment. hmdb.canp-mrd.org By acquiring a series of NMR spectra at different time points during a reaction, a kinetic profile can be constructed, providing valuable insights into the reaction mechanism.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Hydroxyethyl dimethylcarbamate and Related Structures

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | N-CH₃ | ~2.9 | Singlet, 6H |

| ¹H | O-CH₂ | ~4.2 | Triplet |

| ¹H | N-CH₂ | ~3.6 | Triplet |

| ¹H | OH | Variable | Broad singlet |

| ¹³C | N-(CH₃)₂ | ~36 | |

| ¹³C | O-CH₂ | ~65 | |

| ¹³C | N-CH₂ | ~50 | |

| ¹³C | C=O | ~157 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is an indispensable technique for identifying transient and low-concentration intermediates formed during a chemical reaction. rsc.org Its high sensitivity allows for the detection of species that may not be observable by other spectroscopic methods. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used to transfer ions from solution to the gas phase with minimal fragmentation, making it ideal for studying reaction mixtures. nih.gov

By coupling a reaction vessel to an ESI-mass spectrometer, the reaction can be monitored in real-time. The mass-to-charge ratio (m/z) of each detected ion provides information about its molecular weight. High-resolution mass spectrometry can yield the elemental composition of the detected ions, further aiding in their identification. nih.gov

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CAD), can be performed to gain structural information about the detected intermediates. nih.gov In a typical MS/MS experiment, a specific ion of interest is selected, subjected to collisions with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the ion's structure. This approach has been successfully used to characterize reaction intermediates in various chemical systems. rsc.org

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to changes in molecular structure and bonding, making them well-suited for the structural analysis of this compound and its reaction products.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching vibration of the carbamate group (typically around 1700 cm⁻¹), C-N stretching, and O-H stretching of the hydroxyl group. The position and shape of the O-H band can provide information about hydrogen bonding interactions. researchgate.net

Raman spectroscopy, which is based on the inelastic scattering of light, provides information about the non-polar bonds in a molecule and is particularly useful for studying aqueous solutions. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of a molecule. osti.gov For instance, in a study of a related compound, N-(2-hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyrimidine, IR and Raman spectroscopy were used to study its hydrogen bonding and conformational states. researchgate.net Similarly, a conformational and vibrational analysis of 2-hydroxyethyl methacrylate (B99206) was performed using FT-IR and FT-Raman spectroscopy. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| O-H stretch | 3200-3600 | IR, Raman |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=O stretch (carbamate) | 1680-1720 | IR |

| C-N stretch | 1000-1350 | IR, Raman |

| C-O stretch | 1000-1300 | IR, Raman |

Thermal Analysis Techniques in Reaction Pathway Investigation

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal stability of a compound and the energetics of its reactions.

DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine melting points, glass transitions, and the enthalpy of reactions. By analyzing the DSC thermogram of a reaction mixture, one can identify exothermic or endothermic events corresponding to different reaction steps.

TGA measures the change in mass of a sample as a function of temperature. It is used to study decomposition reactions and to determine the thermal stability of a compound. The TGA curve provides information about the temperature at which decomposition begins and the number of decomposition steps. In a study of N-(2-hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyrimidine, DSC and TGA were used in conjunction with spectroscopic methods to study its structure and hydrogen bonding. researchgate.net

By combining the data from DSC and TGA, a more complete understanding of the reaction pathway can be obtained. For example, a mass loss observed in the TGA curve can be correlated with an endothermic or exothermic peak in the DSC curve, providing information about the nature of the decomposition process.

Time-Resolved Spectroscopic Studies of Photochemical Processes

Time-resolved spectroscopy is a powerful tool for studying the dynamics of photochemical reactions on very short timescales. nih.gov These techniques allow for the direct observation of excited states and transient intermediates that are formed upon absorption of light. nih.govnih.gov

In a typical time-resolved experiment, a short laser pulse (the "pump" pulse) is used to initiate the photochemical reaction. A second, delayed laser pulse (the "probe" pulse) is then used to probe the changes in the sample's absorption or emission as a function of time after the pump pulse. By varying the delay between the pump and probe pulses, the evolution of the system can be followed on timescales ranging from femtoseconds to milliseconds. mit.edu

Time-resolved infrared (TRIR) spectroscopy is particularly useful for studying photochemical reactions in solution. nih.govnih.gov The vibrational spectrum of a molecule is a sensitive probe of its structure, and TRIR can provide detailed information about the structural changes that occur during a reaction. nih.gov This technique has been applied to study a wide range of photochemical processes, including photoisomerization and photocatalysis. nih.govmit.edu By analyzing the transient spectra obtained in a TRIR experiment, it is possible to identify the structures of short-lived intermediates and to determine the kinetics of their formation and decay.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to map out the potential energy surfaces of chemical reactions, helping to identify intermediates, transition states, and the most plausible reaction pathways.

While specific DFT studies exclusively focused on 2-Hydroxyethyl dimethylcarbamate (B8479999) are not extensively documented in publicly available literature, research on analogous carbamate (B1207046) systems provides a strong basis for understanding its reactivity. For instance, computational studies on the formation of other hydroxyalkyl carbamates have detailed multi-step reaction pathways. A study on the Pd(PPh₃)₄-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, a molecule with structural similarities to 2-Hydroxyethyl dimethylcarbamate, confirmed that a catalyst is essential for the reaction to proceed spontaneously. mdpi.com The investigation proposed a detailed mechanistic pathway that includes ligand dissociation, the formation of intermediates, and hydrogenation steps. mdpi.com

In the context of thermal decomposition, DFT calculations have been used to study the gas-phase elimination kinetics of 2-arylethyl N,N-dimethylcarbamates. wisc.edu These studies investigate the nature of the transition state, determining whether the reaction proceeds through a concerted or stepwise mechanism. For example, in the elimination reaction of 2-(dimethylamino)ethyl chloride, which shares the dimethylamino functional group, DFT calculations at various levels of theory (such as B3LYP/6-31G(d,p)) were employed to analyze the potential energy surface. The results indicated a four-centered cyclic transition state, challenging previously proposed mechanisms that involved anchimeric assistance from the nitrogen atom.

DFT is also instrumental in understanding catalytic reactions involving carbamates. Studies on the iridium-catalyzed formation of allyl carbamates from CO₂ and amines have used DFT to analyze the stereoselectivity and regioselectivity of the reaction. acs.orgresearchgate.net These computational analyses revealed that the iridium complex does not directly activate CO₂, but rather the nucleophilic carbamate is formed from the reaction of CO₂ with the free amine, which is often assisted by a base like DABCO. acs.org

The following table summarizes representative findings from DFT studies on related carbamate compounds, illustrating the types of data generated in such investigations.

| Compound/Reaction System | DFT Functional/Basis Set | Key Finding | Reference |

| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate Formation | Not Specified in Abstract | The Pd(PPh₃)₄-catalyzed reaction is energetically favorable, with a multi-step pathway involving two main stages. mdpi.com | mdpi.com |

| 2-(Dimethylamino)ethyl chloride Elimination | B3LYP/6-31G(d,p), MPW1PW91 | The reaction proceeds via a four-centered cyclic transition state, with a lower activation energy than previously proposed mechanisms. | |

| Iridium-Catalyzed Allyl Carbamate Formation from CO₂ | Not Specified in Abstract | The reaction involves the initial formation of an iridium-allyl species, followed by nucleophilic attack by the in-situ formed carbamate. acs.org | acs.org |

| Gas-Phase Elimination of 2-Arylethyl N,N-Dimethylcarbamates | Not Specified in Abstract | Theoretical studies elucidated the kinetics and substituent effects on the thermal decomposition mechanism. wisc.edu | wisc.edu |

Quantum Chemical Calculations of Transition States and Energy Barriers

Quantum chemical calculations are crucial for quantifying the energetics of a reaction, particularly the energy of transition states (TS) and the corresponding activation energy barriers. The height of this barrier determines the rate of the reaction.

In studies of carbamate chemistry, these calculations have provided detailed energetic profiles of reaction pathways. For the gas-phase fragmentation of benzylpyridinium ions, which can involve carbamate-like structures, quantum chemical calculations were used to map the reaction coordinate. sci-hub.se These calculations confirmed that the fragmentation proceeds through a four-membered pericyclic transition state. The study reported Gibbs free energies for the transition states of different fragmentation pathways, providing a quantitative comparison of their feasibility. sci-hub.se

Similarly, DFT studies on the elimination of 2-(dimethylamino)ethyl chloride calculated the activation energy for the proposed mechanism. The calculated value was found to be significantly lower than that of a previously suggested pathway involving anchimeric assistance, providing strong evidence for the new mechanism. The calculated activation energy was also in better agreement with experimental values.

The table below presents examples of calculated energy barriers for reactions involving carbamate-related compounds.

| Reaction System | Computational Method | Calculated Activation Energy (ΔG‡ or Eₐ) | Key Insight | Reference |

| Gas-Phase Elimination of 2-(Dimethylamino)ethyl chloride | DFT (B3LYP, MPW1PW91) | Lower than the previously proposed path. | The four-centered cyclic transition state is energetically more favorable. | |

| Fragmentation of 4-alkoxybenzylpyridinium ions | DLPNO−CCSD(T)//ωB97X-D3 | Varies with substituent (e.g., ~40-50 kcal/mol) | Steric hindrance and hyperconjugation effects influence the transition state stability. sci-hub.se | sci-hub.se |

| Pd-Catalyzed Carbamate Formation | Not Specified in Abstract | Lowered by catalyst | The catalyst plays a crucial role in reducing energy barriers for key reaction steps. mdpi.com | mdpi.com |

Computational Modeling of Solvation Effects and Catalytic Activation

The reaction environment, including the solvent and the presence of catalysts, can significantly impact reaction outcomes. Computational modeling allows for the investigation of these effects at a molecular level.

Solvation effects are often incorporated into quantum chemical calculations using implicit or explicit solvent models. These models can reveal how the polarity of the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby influencing the reaction rate and selectivity. For example, in the divergent reaction of alkenes with N-enoxyphthalimides catalyzed by a Cp*Rh(III) complex, computational modeling showed that the solvent dictates the reaction outcome. nih.gov In methanol, carboamination is favored, while in the less polar 2,2,2-trifluoroethanol (B45653) (TFE), cyclopropanation is the major pathway. nih.gov The models explained this by differences in the stabilization of key transition states by the respective solvents. nih.gov

Computational studies are also vital for understanding catalytic activation. In the synthesis of N-substituted carbamates from dialkyl carbonates and polyureas, a MgO–ZnO catalyst was used. researchgate.net While this specific study did not detail computational modeling, such investigations would typically explore how the catalyst surface interacts with the reactants, activating them for the reaction. This could involve modeling the adsorption of reactants onto the catalyst surface and calculating the energy changes associated with bond-breaking and bond-forming steps in the presence of the catalyst. In another example, a computational study on the Pd(PPh₃)₄-catalyzed synthesis of a hydroxy-carbamate demonstrated that the catalyst is essential for overcoming the energetic barriers of the reaction. mdpi.com

The table below illustrates how computational modeling can be applied to understand solvation and catalytic effects in carbamate-related reactions.

| System/Phenomenon Studied | Modeling Approach | Key Finding | Reference |

| Catalyst-Solvent Interplay in Carboamination vs. Cyclopropanation | DFT with implicit solvent models (Methanol vs. TFE) | The solvent influences the relative stability of competing catalytic cycles, dictating the product selectivity. nih.gov | nih.gov |

| Synthesis of Carbamates from CO₂ and Amines | Mitsunobu-based protocol (computational details not specified) | A competing reaction mechanism is operative depending on the nature of the amine (aromatic vs. alkyl). acs.org | acs.org |

| Role of Catalyst in Carbamate Synthesis | DFT (unspecified level) | A Pd(PPh₃)₄ catalyst is crucial for stabilizing intermediates and reducing activation barriers. mdpi.com | mdpi.com |

Automated Reaction Path Finding Methodologies

Traditional computational studies of reaction mechanisms often rely on chemical intuition to propose initial reaction pathways. However, automated reaction path finding methodologies have emerged as a way to explore complex potential energy surfaces without prior assumptions, potentially discovering novel and unexpected reaction mechanisms.

These methods, such as those based on accelerated molecular dynamics or graph-based approaches, can automatically identify transition states and intermediates, connecting them to build a comprehensive reaction network. While specific applications of these advanced methods to this compound are not yet reported, their utility has been demonstrated in complex catalytic systems. tudelft.nl

Recent developments include machine learning approaches to predict reactivity parameters, which can be integrated into automated workflows. researchgate.net For instance, machine learning models have been developed to assess the chemical stability of esters and carbamates towards hydrolysis, which could be part of a larger automated reaction prediction system. researchgate.net Automated docking studies, a form of computational modeling, have also been used to investigate the interaction of carbamates with biological targets like enzymes, which can be considered a type of automated path finding for inhibitor binding. researchgate.net

The development and application of these automated methods hold significant promise for accelerating the discovery and optimization of chemical reactions involving carbamates, moving from intuition-based exploration to a more systematic and unbiased investigation of chemical reactivity. tudelft.nl

Polymerization Chemistry and Macromolecular Applications

2-Hydroxyethyl Dimethylcarbamate (B8479999) as a Monomer in Polymer Synthesis

2-Hydroxyethyl dimethylcarbamate serves as a functional monomer in the synthesis of various polymers. Its structure, containing both a hydroxyl group and a carbamate (B1207046) moiety, allows for its incorporation into polymer chains through different polymerization techniques. The presence of the hydroxyl group enables it to participate in step-growth polymerizations, such as polycondensation reactions, to form polyesters or polyurethanes.

Furthermore, the carbamate group can be a site for further chemical modifications or can influence the final properties of the polymer, such as its thermal stability, solubility, and mechanical characteristics. The reactivity of the hydroxyl group can be leveraged to introduce the dimethylcarbamate functionality as a side group in polymers, thereby tailoring the polymer's properties for specific applications. Research has explored the use of similar hydroxy-functionalized monomers in creating polymers with tailored characteristics. For instance, (meth)acrylates with carbamate side chains have been synthesized and polymerized to create materials with specific adhesive and elastic properties. nih.gov

Polycarbamate Synthesis via Novel Polymerization Techniques

The synthesis of polycarbamates, polymers containing the carbamate linkage (-NH-CO-O-) in their backbone, has been an area of significant research, particularly with the aim of developing non-isocyanate routes to polyurethanes.

Chain-Growth Copolymerization Methodologies

Chain-growth copolymerization represents a versatile method for synthesizing polycarbamates with controlled molecular weights and architectures. In this approach, monomers containing carbamate functionalities are copolymerized with other vinyl monomers. For instance, (meth)acrylate monomers bearing carbamate groups can be copolymerized with monomers like 2-ethylhexyl acrylate (B77674) to produce copolymers with tailored properties. nih.gov The reactivity ratios of the comonomers play a crucial role in the final polymer microstructure and the distribution of the carbamate groups along the polymer chain. nih.gov

Living/controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize well-defined polymers from functional monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). researchgate.netdergipark.org.tr These methods offer precise control over the polymer chain growth, enabling the synthesis of block copolymers and other complex architectures incorporating carbamate functionalities. dtic.mil The development of new catalysts and polymerization methods continues to expand the scope of chain-growth polymerization for creating novel polycarbamate materials. dtic.mil

Polycondensation Approaches

Polycondensation is a step-growth polymerization method that can be utilized for the synthesis of polycarbamates. This typically involves the reaction of a diol with a dicarbamate or a related precursor. For instance, the transesterification reaction between a diol and a dicarbamate can lead to the formation of a polycarbamate with the elimination of a small molecule like an alcohol.

A notable approach involves the direct synthesis of polycarbonates and poly(ether carbonate)s from diols and carbon dioxide, which can be considered a related polycondensation reaction. acs.org In some cases, this reaction, promoted by systems like Cs2CO3/CH2Cl2, can lead to polymers with both carbonate and ether linkages. acs.org The choice of catalyst and reaction conditions is critical in directing the polymerization towards the desired polycarbamate structure. The synthesis of polycarbonates from the depolymerization of existing polycarbonates followed by transesterification with a diol is another example of a polycondensation-like approach. nih.gov

Role in Non-Isocyanate Polyurethane (NIPU) Development

The development of non-isocyanate polyurethanes (NIPUs) is a significant area of research driven by the desire to avoid the use of toxic isocyanates in polyurethane production. rsc.orgrsc.org Carbamate-containing compounds, including this compound, can play a role in these alternative synthetic routes.

One of the most promising methods for NIPU synthesis is the aminolysis of cyclic carbonates, which results in the formation of polyhydroxyurethanes (PHUs). rsc.orgnih.gov These PHUs contain hydroxyl groups in close proximity to the urethane (B1682113) linkage, which influences their properties, such as water affinity. nih.gov Another key route to NIPUs is the polycondensation or transurethanization reaction between bis-alkylcarbamates or bis-hydroxyalkylcarbamates and alcohols. rsc.org This pathway directly forms the urethane linkage without the need for isocyanates.

Bio-based precursors, such as those derived from vegetable oils, sugars, and tannins, are increasingly being used to synthesize the building blocks for NIPUs, including cyclic carbonates, diamines, and carbamates. rsc.orgresearchgate.net The resulting NIPU materials can exhibit enhanced properties and can be designed for improved reprocessability and recyclability. rsc.org

Investigation of Covalent Adaptable Networks (CANs) Incorporating Carbamate Linkages

Covalent adaptable networks (CANs) are a class of polymers that possess dynamic covalent bonds, allowing them to be reprocessed, repaired, and recycled, similar to thermoplastics, while maintaining the robust mechanical properties of thermosets. wikipedia.orgresearchgate.netnih.gov The incorporation of carbamate linkages into CANs is an active area of research.

The dynamic nature of the carbamate bond, which can undergo exchange reactions under specific stimuli like heat, makes it a suitable candidate for creating adaptable networks. wikipedia.org This process, known as transcarbamoylation, allows for the rearrangement of the polymer network's topology. The development of CANs based on dynamic chemistries such as transesterification, imine metathesis, and disulfide exchange has paved the way for exploring carbamate-based systems. wikipedia.orglsu.edu

The ability of NIPU materials to be reprocessed and recycled is often attributed to the presence of functional groups that can participate in dynamic bond exchange, a key feature of CANs. rsc.org Research into CANs is driven by the need for more sustainable polymer materials that can address the challenges of plastic waste and resource depletion. researchgate.netresearchgate.net

Polymerization Kinetics and Mechanisms of Related Hydroxyethyl (B10761427) Acrylates/Methacrylates

Understanding the polymerization kinetics and mechanisms of hydroxyethyl acrylates and methacrylates, such as 2-hydroxyethyl methacrylate (HEMA) and 2-hydroxyethyl acrylate (HEA), is crucial for controlling the synthesis and properties of polymers derived from them. These monomers are structurally related to this compound and share the reactive hydroxyl and vinyl functionalities.

The polymerization of these monomers is often characterized by autoacceleration, a phenomenon where the polymerization rate increases significantly at higher conversions due to a decrease in the termination rate. kpi.ua This is particularly prominent in the bulk polymerization of multifunctional (meth)acrylates. kpi.ua The kinetics are influenced by factors such as monomer functionality, temperature, and the presence of additives. kpi.uamdpi.com

Studies using techniques like differential scanning calorimetry (DSC) have been employed to determine the kinetic constants for propagation and termination. kpi.uamdpi.com It has been observed that acrylates are generally more reactive than methacrylates, with higher propagation and termination kinetic constants. kpi.ua The mechanism of termination in these systems is often diffusion-controlled from very low conversions. kpi.ua The presence of hydroxyl groups can lead to hydrogen bonding, which can also influence the polymerization kinetics. mdpi.comacs.org

| Parameter | Value/Observation | Reference |

| Monomer Reactivity | Acrylates are generally more reactive than methacrylates. | kpi.ua |

| Termination Mechanism | Primarily reaction-diffusion controlled for multifunctional (meth)acrylates. | kpi.ua |

| Autoacceleration | Commonly observed, especially in bulk polymerizations. | kpi.ua |

| Effect of Functionality | Increased monomer functionality leads to decreased kinetic constants. | kpi.ua |

| Hydrogen Bonding | Can influence polymerization kinetics. | mdpi.comacs.org |

Environmental Transformation and Degradation Mechanisms

Photodegradation Pathways and Byproducts

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. While specific studies on the direct photodegradation of 2-Hydroxyethyl dimethylcarbamate (B8479999) are not extensively detailed in the available literature, the photochemical behavior of related carbamate (B1207046) and methacrylate (B99206) compounds can provide insights into its potential environmental transformation under the influence of sunlight.

For instance, the thermal decomposition of 2-Hydroxyethyl methacrylate (HEMA), a structurally similar compound, has been studied by pyrolysis-gas chromatography at high temperatures. These studies revealed that HEMA undergoes significant thermal decomposition, with the primary products being the monomer itself and methacrylic acid. oecd.org Although this is a thermal process, it suggests that the ester linkage is a point of potential cleavage, which could also be susceptible to photodegradation.

The degradation of other organic compounds in aqueous environments can also be initiated by photochemically produced reactive species such as hydroxyl radicals. nih.gov These highly reactive species can attack the organic structure of 2-Hydroxyethyl dimethylcarbamate, leading to its transformation into various byproducts. The specific nature of these byproducts would depend on the reaction conditions and the presence of other substances in the environment.

Biodegradation Mechanisms and Microbial Intermediates

Biodegradation is a critical process in the environmental breakdown of organic compounds, mediated by microorganisms such as bacteria and fungi. nih.gov Carbamate compounds, in general, are known to be susceptible to microbial degradation in both soil and aquatic environments. nih.gov

The primary mechanism for the microbial degradation of carbamates is hydrolysis, catalyzed by enzymes known as carbamate hydrolases or esterases. nih.govacs.org These enzymes cleave the carbamate bond, leading to the formation of an alcohol and a carbamic acid. The resulting carbamic acid is often unstable and can further decompose to an amine and carbon dioxide. acs.orgnih.gov

In the case of this compound, the initial hydrolytic step would likely yield 2-hydroxyethanol (ethylene glycol) and dimethylcarbamic acid. Dimethylcarbamic acid would then be expected to rapidly decompose into dimethylamine (B145610) and carbon dioxide.

Table 1: Potential Microbial Intermediates in the Biodegradation of this compound

| Intermediate Compound | Chemical Formula | Role in Degradation Pathway |

| Ethylene (B1197577) Glycol | C₂H₆O₂ | Initial alcohol product of hydrolysis |

| Dimethylamine | (CH₃)₂NH | Decomposition product of dimethylcarbamic acid |

| Carbon Dioxide | CO₂ | Final oxidation product |

Various microbial species have been identified as capable of degrading carbamate pesticides and related compounds. For example, species of Xanthomonas and Aspergillus have demonstrated the ability to biodegrade dimethoate (B1670662) and methomyl, which are also carbamate-based compounds. mdpi.com The degradation process often involves the utilization of the compound as a carbon and/or nitrogen source by the microorganisms. nih.govresearchgate.net The rate of biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients. nih.gov

Hydrolytic Degradation Studies

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolytic stability of the carbamate functional group is a key factor in determining the environmental persistence of this compound.

Generally, carbamates are more stable to hydrolysis than the corresponding esters. researchgate.net The rate of hydrolysis is significantly influenced by pH, with base-catalyzed hydrolysis being the dominant mechanism in most environmental conditions. nih.govresearchgate.net The hydrolysis half-lives of carbamates can vary widely, from seconds to years, depending on their specific chemical structure and the environmental conditions. researchgate.net

For N,N-disubstituted carbamates like this compound, the alkaline hydrolysis proceeds through a BAC2 mechanism, involving the attachment of a hydroxyl ion to the carbonyl carbon. nih.govresearchgate.net This is in contrast to primary carbamates, which can undergo a faster elimination-addition (E1cB) mechanism. researchgate.net

Studies on various carbamate derivatives have shown that their stability against hydrolysis is a critical factor in their application, for instance, as prodrugs in pharmaceuticals. acs.orgnih.govnih.gov The general trend is that the metabolic stability of carbamates increases in the order of Alkyl-OCO-N(Alkyl)₂. nih.gov This suggests that this compound would exhibit a moderate to high degree of hydrolytic stability under neutral and acidic conditions, with an increased rate of degradation under alkaline conditions. Preliminary studies on certain carbamate-based systems have indicated hydrolytic stability in a pH range of 2-12. zacharyhhouston.com

Emerging Research Directions and Future Perspectives

Innovations in Sustainable Carbamate (B1207046) Synthesis

The drive towards greener and more sustainable chemical processes has led to significant innovations in the synthesis of carbamates, moving away from hazardous reagents like phosgene (B1210022). google.com Key areas of development include the utilization of renewable feedstocks, the application of biocatalysis, and the design of phosgene-free synthetic routes.

One promising approach involves the use of carbon dioxide (CO2) as a C1 building block. acs.org The direct synthesis of dimethyl carbonate (DMC) from CO2 and methanol, which can then be used to produce other carbamates, is a key area of research. acs.orgnih.govacs.orgresearchgate.net This process is often facilitated by dehydrating agents to overcome equilibrium limitations. acs.org The development of efficient catalysts for this conversion is a major focus, with materials like cerium oxide showing promise. acs.orgmdpi.com

Bio-sourced substrates are also being explored for the production of "bio-isocyanates" and other carbamate precursors. ic2r.com For instance, plant-oil-derived dicarboxylic acids can be converted to dimethyl carbamate monomers through a sustainable base-catalyzed Lossen rearrangement. kit-technology.de This highlights a shift towards utilizing renewable resources in polymer chemistry. kit-technology.de

Biocatalysis offers an environmentally benign alternative for carbamate synthesis. Enzymes like esterases and acyltransferases are being investigated for their ability to catalyze the formation of carbamates in aqueous media. nih.gov For example, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been successfully used for the synthesis of various carbamates from amines and carbonates. nih.gov Furthermore, biocatalytic processes, such as those using immobilized Candida antarctica lipase (B570770) B (CALB), can be integrated into flow chemistry systems to produce valuable carbamate products with high purity and yield. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These biocatalytic methods often operate under mild conditions and offer high chemo- and enantioselectivity.

The Lossen rearrangement, a classic organic reaction, is also being revisited and optimized for milder and more efficient carbamate synthesis. organic-chemistry.org Catalytic amounts of N-methylimidazole (NMI) have been shown to accelerate the one-pot synthesis of carbamates from hydroxamic acids, avoiding the use of harsh reagents. organic-chemistry.org

Advancements in Catalytic Systems for Carbamate Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of advanced catalytic systems is crucial for efficient and selective carbamate transformations. Research in this area encompasses both homogeneous and heterogeneous catalysis, with a growing emphasis on catalyst recovery and reuse.

Homogeneous Catalysis:

Homogeneous catalysts, particularly transition metal complexes, offer high activity and selectivity under mild reaction conditions. acs.org Palladium-based catalysts, such as Pd(PPh3)4, have been studied for the synthesis of specific carbamates, with computational studies helping to elucidate complex reaction pathways. mdpi.com These studies provide insights into ligand effects and the stabilization of reaction intermediates, which is crucial for catalyst optimization. mdpi.com However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture. google.com

Heterogeneous Catalysis:

Heterogeneous catalysts offer a practical solution to the catalyst separation problem, allowing for easier recovery and recycling. google.com A variety of materials are being explored as supports and active phases for carbamate synthesis. These include:

Metal Oxides: Oxides of zirconium, cerium, and others have shown good catalytic performance in the direct synthesis of dimethyl carbonate from CO2 and methanol. mdpi.com The acid-base properties and the presence of oxygen vacancies on the catalyst surface are critical for their activity. mdpi.com

Supported Metal Catalysts: Group 12-15 metal compounds supported on substrates like alumina (B75360) or silica (B1680970) are being developed for the reaction of organic carbonates with amines. google.com

Graphene Oxide Composites: Graphene oxide-based zinc composites have been reported as efficient catalysts for CO2 fixation through carbamate synthesis. acs.org

Despite the advantages, heterogeneous catalysts can sometimes suffer from lower activity and selectivity compared to their homogeneous counterparts, and the formation of undesired by-products can still be an issue. google.com

Catalytic Mechanisms:

Understanding the reaction mechanism is fundamental to designing better catalysts. For the direct synthesis of DMC from CO2 and methanol, the adsorption and activation of CO2 are often the rate-determining steps. mdpi.com Computational studies, particularly using Density Functional Theory (DFT), are increasingly being used to investigate reaction pathways at the molecular level. researchgate.netresearchgate.net These studies have explored the role of intermediates, such as zwitterions, and the influence of the solvent in the reaction mechanism. researchgate.netresearchgate.net For instance, in the absorption of CO2 by amines, water molecules have been shown to play a crucial role as a basic reactant, leading to the formation of stable intermediates. researchgate.net

Exploration of Novel Polymeric Materials with Carbamate Functionality

The carbamate group is a versatile functional moiety that can be incorporated into polymers to create materials with a wide range of properties and applications. wikipedia.org Research in this area is focused on developing new synthetic methods for carbamate-functionalized polymers and exploring their unique characteristics.

Polyurethanes, which contain multiple carbamate linkages, are a major class of polymers with diverse applications. wikipedia.org A key area of innovation is the development of non-isocyanate routes to polyurethanes to avoid the use of toxic isocyanate monomers. kit-technology.de One such approach involves the polycondensation of dimethyl carbamate monomers with diols, catalyzed by organic bases like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). kit-technology.de This method allows for the synthesis of renewable polyurethanes from plant-oil-derived monomers. kit-technology.de

Carbamate functionality can also be introduced into polymers post-polymerization. For example, polymers containing cyclic carbonate groups can be reacted with ammonia (B1221849) or amines to form hydroxy-carbamate functional polymers. google.com

A particularly exciting area of research is the development of "smart" polymers with dynamic and responsive properties. The incorporation of dynamic covalent bonds, such as phenol-carbamate linkages, into polyurethane networks creates covalent adaptive networks (CANs). rsc.org These materials exhibit properties like self-healing and recyclability, as the dynamic bonds can rearrange upon external stimuli like heat. rsc.org The kinetics of this rearrangement, and thus the material's properties, can be tuned by altering the chemical structure of the monomers. rsc.org Similarly, oxime-carbamate bonds have been used to create self-healing and reprocessable polyurethanes. researchgate.net

Furthermore, carbamates are being explored as backbones for sequence-defined polymers, also known as informational polymers. nih.govacs.orgacs.org In these polymers, the precise sequence of different monomer units encodes information, similar to biopolymers like DNA and proteins. acs.org By using amino alcohol building blocks with primary or secondary amines, it is possible to create aperiodic carbamate sequences with both traditional urethane (B1682113) and N-substituted urethane linkages. acs.org This precise control over the polymer sequence allows for fine-tuning of material properties and opens up possibilities for applications in data storage and molecular recognition. nih.govacs.org

The table below summarizes some of the novel polymeric materials with carbamate functionality and their key features.

| Polymer Type | Monomers/Precursors | Key Features | Potential Applications |

| Renewable Polyurethanes | Plant-oil-derived dimethyl dicarbamates and diols | Non-isocyanate route, renewable feedstock | Sustainable plastics, elastomers |

| Covalent Adaptive Networks (CANs) | Isocyanates, polyols, phenols | Self-healing, recyclability, tunable properties | Smart materials, reusable thermosets |

| Self-Healing Poly(oxime-carbamate)s | Oximes, isocyanates | Self-healing, reprocessable | Adhesives, coatings |

| Sequence-Defined Polycarbamates | Amino alcohols | Precise sequence control, information storage | Data storage, molecular recognition, functional materials |

| Carbamate-Functionalized Acrylics | Vinyl ethylene (B1197577) carbonate, comonomers, amines | Post-polymerization functionalization | Coatings, adhesives |

Integration of Computational and Experimental Methodologies in Carbamate Research

The synergy between computational modeling and experimental techniques is revolutionizing chemical research, providing deeper insights into reaction mechanisms, material properties, and guiding the design of new molecules and materials. semanticscholar.org In the field of carbamate research, this integrated approach is proving to be particularly valuable.

Elucidating Reaction Mechanisms:

Computational methods, especially Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions that are often difficult to observe experimentally. mdpi.comresearchgate.net For instance, DFT calculations have been used to:

Propose and validate reaction pathways: In the Pd-catalyzed synthesis of a carbamate, DFT calculations helped to elucidate a multi-step pathway involving ligand dissociation, intermediate formation, and hydrogenation. mdpi.com

Determine the energetics of a reaction: By calculating the energies of reactants, intermediates, transition states, and products, computational studies can predict the feasibility of a reaction and identify the most likely pathway. mdpi.com

Understand the role of catalysts and solvents: DFT studies have shed light on how catalysts stabilize intermediates and how solvent molecules can actively participate in the reaction mechanism. mdpi.comresearchgate.net

These computational predictions can then be validated by experimental techniques like NMR spectroscopy, providing a comprehensive understanding of the reaction. mdpi.com

Predicting and Understanding Material Properties:

Molecular modeling techniques, such as molecular dynamics (MD) simulations, are used to study the structure, dynamics, and properties of polymeric materials at the atomic level. mtu.edu For carbamate-based polymers, these simulations can provide insights into:

Conformational preferences: The conformation of carbamate monomers and their arrangement in a polymer chain can significantly influence the material's properties. acs.orgchemrxiv.org Computational studies combined with spectroscopic techniques like IR, VCD, and NMR can reveal the preferred conformations of carbamate units. nih.govacs.orgchemrxiv.org

Polymer chain dynamics: MD simulations can model the movement and entanglement of polymer chains, which is crucial for understanding properties like self-healing in dynamic polymer networks. youtube.com

Interactions with other molecules: Molecular docking and MD simulations are used to study the interactions between carbamate-containing molecules and biological targets, which is important in drug design. nih.govnih.gov

The table below highlights the interplay between computational and experimental methods in carbamate research.

| Research Area | Computational Method | Experimental Technique | Insights Gained |

| Reaction Mechanism | Density Functional Theory (DFT) | Nuclear Magnetic Resonance (NMR) | Detailed reaction pathways, energetics, role of catalyst |

| Polymer Conformation | DFT, Molecular Dynamics (MD) | Infrared (IR) Spectroscopy, Vibrational Circular Dichroism (VCD), NMR | Preferred conformations, rigidity of carbamate backbone |

| Material Properties | Molecular Dynamics (MD) | Stress relaxation experiments, Mechanical testing | Self-healing mechanisms, relationship between structure and properties |

| Drug-Target Interactions | Molecular Docking, MD | Enzyme inhibition assays | Binding modes, structure-activity relationships |

By combining the predictive power of computational modeling with the empirical data from experiments, researchers can accelerate the discovery and development of new carbamate-based molecules and materials with tailored properties and functionalities. semanticscholar.org This integrated approach is essential for tackling the challenges of designing sustainable chemical processes and advanced materials for the future.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Hydroxyethyl dimethylcarbamate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For carbamate derivatives, tert-butyl carbamates are often synthesized via nucleophilic substitution or carbamate exchange reactions. For example, using dimethylcarbamoyl chloride with 2-hydroxyethylamine under controlled pH (e.g., alkaline conditions) can enhance reaction efficiency. Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) is critical for isolating high-purity products . Monitoring reaction progress with TLC or HPLC ensures intermediates are minimized.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of NMR (¹H and ¹³C), FT-IR, and mass spectrometry is essential. NMR confirms the presence of characteristic peaks: the hydroxyethyl group (δ ~3.6–4.0 ppm for -CH₂-OH), dimethylcarbamate (δ ~2.8–3.1 ppm for N-(CH₃)₂), and carbamate carbonyl (δ ~155–160 ppm in ¹³C). FT-IR identifies the carbonyl stretch (C=O) at ~1700 cm⁻¹ and hydroxyl (-OH) at ~3400 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Q. How does solvent choice influence the reactivity of this compound in esterification or hydrolysis reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize carbamate intermediates in esterification, enhancing reaction rates. Conversely, hydrolysis is accelerated in protic solvents (e.g., water, methanol) due to nucleophilic attack by OH⁻ or H₂O. For controlled degradation studies, buffered aqueous solutions (pH 7–9) at 25–40°C are recommended to mimic physiological conditions . Solvent polarity indices should be matched to reaction mechanisms (e.g., Kamlet-Taft parameters).

Advanced Research Questions

Q. What computational modeling approaches are suitable for studying the hydrogen-bonding interactions of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrogen-bonding networks between the hydroxyethyl group and biomolecular targets. Molecular dynamics (MD) simulations (using AMBER or CHARMM force fields) reveal dynamic interactions in solvated systems, such as binding to enzyme active sites. AI-driven tools (e.g., AlphaFold) predict protein-carbamate binding affinities, while QSAR models correlate structural features with bioactivity .

Q. How can researchers resolve contradictions in reported reaction outcomes for carbamate derivatives under varying catalytic conditions?

- Methodological Answer : Systematic reaction screening (e.g., Design of Experiments, DoE) identifies critical variables (e.g., catalyst loading, temperature). For example, Pd/C vs. enzyme-catalyzed reactions may yield divergent products due to steric or electronic effects. Cross-referencing kinetic data (e.g., Arrhenius plots) and spectroscopic characterization of intermediates (via in-situ IR or NMR) clarifies mechanistic pathways. Meta-analyses of literature data (e.g., Web of Science, Reaxys) highlight trends in solvent/catalyst compatibility .

Q. What methodologies are recommended for investigating the enzyme inhibition mechanisms of carbamate compounds like this compound?

- Methodological Answer : Enzymatic assays (e.g., acetylcholinesterase inhibition) using Ellman’s method (DTNB reagent) quantify IC₅₀ values. Stopped-flow kinetics reveal transient inhibition steps, while X-ray crystallography or cryo-EM provides structural insights into carbamate-enzyme adducts. Isotopic labeling (¹⁴C or ³H) tracks covalent binding to active-site residues. Computational docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies .

Notes on Evidence Utilization

- Synthesis protocols and catalytic conditions are derived from peer-reviewed journals (e.g., Advanced Synthesis & Catalysis ).

- Safety protocols (e.g., handling dimethylcarbamoyl chloride) align with OSHA guidelines .

- Computational methods integrate AI tools for data analysis, as recommended in .

- Contradictions in reaction outcomes are addressed through systematic experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products